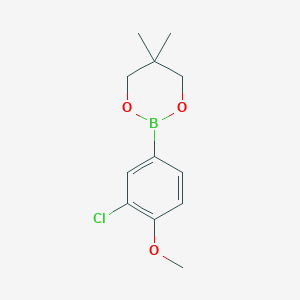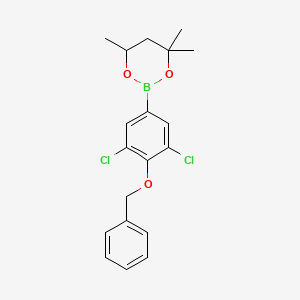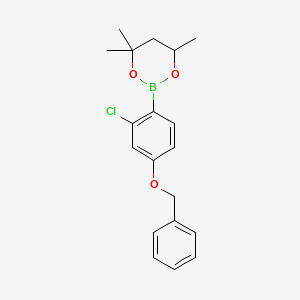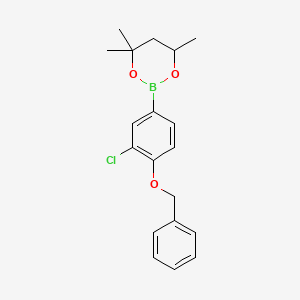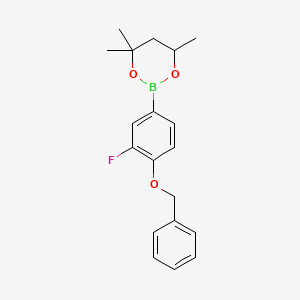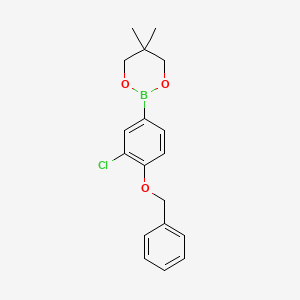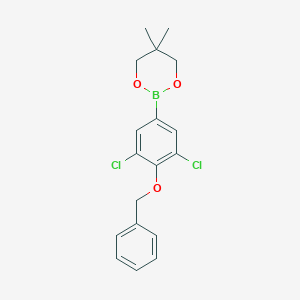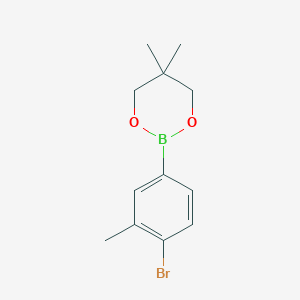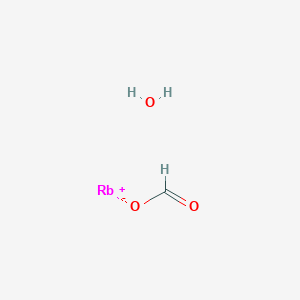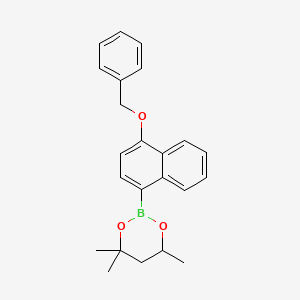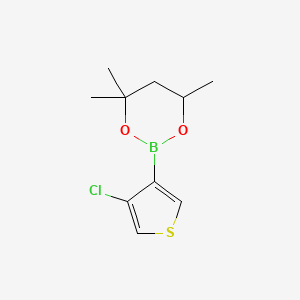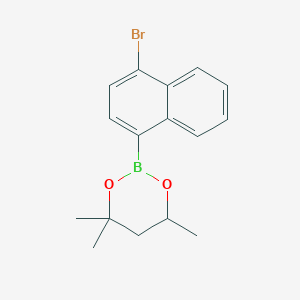
2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is an organic compound that features a brominated naphthalene ring attached to a dioxaborinane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the bromination of 1-naphthol followed by the formation of the dioxaborinane ring. One common method involves the use of silica-sulfuric acid as a reagent under solvent-free conditions . This method is environmentally friendly and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield. The use of reusable catalysts and solvent-free conditions is often preferred to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The brominated naphthalene ring can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the brominated ring to a non-brominated naphthalene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Non-brominated naphthalene derivatives
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals .
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its interaction with molecular targets through its brominated naphthalene ring and dioxaborinane structure. The bromine atom can participate in electrophilic aromatic substitution reactions, while the dioxaborinane ring can act as a Lewis acid, facilitating various catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromo-1-naphthyl)-dihydrouracil: Similar brominated naphthalene structure but with a dihydrouracil moiety.
4-Bromo-1-naphthol: A simpler structure with a hydroxyl group instead of the dioxaborinane ring.
(4-Bromo-1-naphthyl)acetic acid: Contains an acetic acid functional group attached to the brominated naphthalene.
Propriétés
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BBrO2/c1-11-10-16(2,3)20-17(19-11)14-8-9-15(18)13-7-5-4-6-12(13)14/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUYSVJMYRMNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=C(C3=CC=CC=C23)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

